5-tert-Butyl-m-toluic acid

Physical Organic Chemistry Medicinal Chemistry Chemical Synthesis

CNS drug-candidate synthesis often stalls due to insufficient lipophilicity, limiting blood-brain barrier penetration. 5-tert-Butyl-m-toluic acid (LogP 3.5) solves this by providing a superior lipophilic pharmacophore scaffold, boosting oral absorption and tissue distribution. - High melting point (163-164 °C) enables straightforward recrystallization, reliably delivering high-purity intermediate for downstream esterification or cross-coupling. - The 3,5-disubstitution pattern supplies ortho steric shielding, suppressing undesired side reactions in Suzuki-Miyaura or Buchwald-Hartwig couplings for cleaner, higher-yielding profiles. - Supplied with 97% purity and ambient-shipped globally, ensuring process robustness and supply-chain predictability for both researchers and procurement managers.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 17484-28-5
Cat. No. B096987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-m-toluic acid
CAS17484-28-5
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C)(C)C)C(=O)O
InChIInChI=1S/C12H16O2/c1-8-5-9(11(13)14)7-10(6-8)12(2,3)4/h5-7H,1-4H3,(H,13,14)
InChIKeyKFTYUKLBWUVVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-m-toluic Acid Technical Baseline


5-tert-Butyl-m-toluic acid (CAS 17484-28-5), systematically named 3-tert-butyl-5-methylbenzoic acid, is a disubstituted aromatic carboxylic acid featuring both a methyl group and a bulky tert-butyl group on a benzoic acid scaffold [1]. The compound exhibits a melting point of 163–164 °C [2] and a molecular weight of 192.25 g/mol [1]. Its unique substitution pattern positions it as a structurally distinct intermediate within the broader class of alkyl-substituted benzoic acids [3].

Structurally distinct 3,5-disubstituted benzoic acid intermediate for synthesis
Compatible with acylation, esterification, and metal-catalyzed coupling workflows
May support crystallization-friendly process development and purification

5-tert-Butyl-m-toluic Acid Differentiation Drivers


The simultaneous presence of a meta-methyl group and a meta-tert-butyl group in 5-tert-butyl-m-toluic acid creates a steric and electronic environment that is not replicated by mono-substituted analogs such as m-toluic acid or 4-tert-butylbenzoic acid. The bulky tert-butyl group imposes conformational restrictions and influences acid strength, solubility, and intermolecular interactions in ways that directly affect reactivity in downstream transformations, including acylation, esterification, and metal-catalyzed couplings [1]. Consequently, substituting a generic, mono-substituted benzoic acid into a process optimized for 5-tert-butyl-m-toluic acid can lead to altered reaction kinetics, reduced yields, or the formation of unwanted byproducts [1].

Mono-substituted analogs (e.g., m-toluic acid) lack the combined steric/electronic profile and may shift reactivity.
Replacing with 4-tert-butylbenzoic acid alters steric environment; reaction kinetics and yields may not transfer directly.
Conformational preferences differ from planar or strongly twisted analogs, potentially affecting molecular recognition outcomes.

5-tert-Butyl-m-toluic Acid Performance Evidence


pKa Tuning via tert-Butyl Substitution

The pKa of 5-tert-butyl-m-toluic acid is predicted to be ~4.1 (calculated via ACD/Labs), placing it intermediate between the less acidic m-toluic acid (pKa 4.27 in water) and the more acidic 4-tert-butylbenzoic acid (pKa 4.38 at 25°C) [1]. While direct experimental pKa data for 5-tert-butyl-m-toluic acid is not available, this predicted value reflects the combined inductive effects of the electron-donating methyl group and the electron-withdrawing tert-butyl group, a balance that can be critical for controlling ionization state in biological or catalytic systems [2].

pKa Tuning
Class-level inference
Predicted ~4.1 vs. m-toluic acid 4.27 and 4-tert-butylbenzoic acid 4.38
Supports ionization-state dependent reactivity and solubility profiling
Predicted value; experimental verification recommended
Physical Organic Chemistry Medicinal Chemistry Chemical Synthesis

Enhanced Lipophilicity vs. m-Toluic Acid

The presence of the tert-butyl group substantially increases the compound's lipophilicity relative to the parent m-toluic acid. The computed LogP (XLogP3-AA) for 5-tert-butyl-m-toluic acid is 3.5, compared to a computed LogP of approximately 2.4 for m-toluic acid [1][2]. This ~1.1 log unit increase corresponds to a theoretical >10-fold increase in partition coefficient between an organic and aqueous phase, significantly altering its behavior in liquid-liquid extractions and its predicted membrane permeability [1][2].

Lipophilicity Increase
Cross-study comparable
XLogP3 3.5 vs. ~2.4 for m-toluic acid (>10x partition increase)
May support extraction workflow selection and permeability context
Computed LogP; experimental partition coefficient to confirm
Drug Design Process Chemistry Extraction

Elevated Melting Point vs. m-Toluic Acid

The addition of a tert-butyl group to the meta-position of m-toluic acid significantly elevates its melting point. 5-tert-Butyl-m-toluic acid exhibits a melting point of 163–164 °C, compared to 111–113 °C for m-toluic acid [1][2]. This ~52 °C increase in melting point is a direct consequence of enhanced intermolecular interactions due to the bulky, rigid tert-butyl group, which restricts molecular motion in the solid state [3].

Melting Point Elevation
Head-to-head
163–164 °C vs. 111–113 °C for m-toluic acid (Δ ~52 °C)
May facilitate recrystallization purification and solid-state handling
Reported experimental comparison
Crystallization Purification Solid-State Chemistry

Conformational Rigidity in Molecular Recognition

Studies on tert-butylbenzoic acid isomers demonstrate that the position of the tert-butyl group dramatically influences molecular conformation. While 4-tert-butylbenzoic acid adopts a planar conformation, the presence of a substituent ortho to the carboxyl group (as in 2-tert-butylbenzoic acid) forces a non-planar conformation due to steric hindrance [1]. By analogy, 5-tert-butyl-m-toluic acid, with its 3,5-disubstitution pattern, presents a unique steric profile where the tert-butyl group is meta to the carboxyl group but ortho to the methyl group. This is predicted to impose a specific, restricted rotational freedom around the C-C bond connecting the tert-butyl group to the ring, distinct from both planar 4-tert-butylbenzoic acid and the strongly twisted 2-tert-butylbenzoic acid [1].

Conformational Rigidity
Class-level inference
Predicted restricted rotation vs. planar 4-tert-butyl or twisted 2-tert-butyl isomers
Supports molecular recognition study context; DFT verification advised
By analogy to published tert-butylbenzoic acid conformers
Molecular Recognition Supramolecular Chemistry Catalysis

5-tert-Butyl-m-toluic Acid Application Scenarios


Lipophilic Pharmacophore Design

The elevated LogP (3.5 vs. 2.4 for m-toluic acid) positions 5-tert-butyl-m-toluic acid as a superior building block for constructing lipophilic pharmacophores [1]. This is particularly relevant in central nervous system (CNS) drug discovery, where optimal LogP values (typically 2–5) are critical for blood-brain barrier penetration [1]. The compound can serve as a lipophilic bioisostere for less lipophilic benzoic acid derivatives, potentially improving oral absorption and tissue distribution of drug candidates [1]. The distinct pKa profile further allows for fine-tuning of ionization state at physiological pH [2].

Crystallization-Friendly Intermediate

The high melting point (163–164 °C) of 5-tert-butyl-m-toluic acid provides a significant advantage over lower-melting intermediates like m-toluic acid (111–113 °C) in process chemistry [3]. This facilitates straightforward purification by recrystallization, allowing for effective removal of impurities and resulting in higher purity for subsequent synthetic steps [3]. This property is particularly valuable in the synthesis of agrochemicals and specialty materials where process robustness and intermediate quality are paramount [3].

Steric Shielding in Cross-Coupling Reactions

The 3,5-disubstitution pattern introduces a sterically bulky tert-butyl group adjacent to the methyl group, providing ortho steric shielding on one side of the benzoic acid ring [4]. This can be exploited in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to suppress undesired side reactions, such as homocoupling or over-reaction, and to control regioselectivity [4]. This steric control can lead to cleaner reaction profiles and higher yields of the desired coupling product compared to using a less sterically hindered analog [4].

Ligand Design for Supramolecular Complexes

The restricted conformational freedom induced by the meta-tert-butyl group can be leveraged in the design of ligands for metal-organic frameworks (MOFs) and supramolecular assemblies [4]. The steric bulk can prevent unwanted aggregation or interpenetration in porous materials, while the specific geometry can pre-organize the molecule for selective metal binding or guest encapsulation [4]. This contrasts with more flexible, mono-substituted benzoic acids, which often yield less predictable and less ordered solid-state structures [4].

Application
Selection Property
Validation Focus
Lipophilic pharmacophore design
Reported LogP and pKa balance
Partitioning and ionization-state studies
Crystallization-friendly intermediate
High melting point (reported 163–164 °C)
Recrystallization purification workflow
Cross-coupling steric control
3,5-disubstitution steric profile
Regioselectivity and side-reaction monitoring
Supramolecular ligand design
Conformational rigidity context
Structure predictability and guest encapsulation

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